molecular formula C19H13ClN2O3S2 B2584426 (2Z)-2-(benzenesulfonyl)-3-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enenitrile CAS No. 866144-39-0

(2Z)-2-(benzenesulfonyl)-3-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enenitrile

Cat. No.: B2584426
CAS No.: 866144-39-0
M. Wt: 416.89
InChI Key: MQHBWPOBCZEXOV-ZDLGFXPLSA-N
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Description

(2Z)-2-(Benzenesulfonyl)-3-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enenitrile (CAS 866144-39-0) is a specialized chemical compound with a molecular weight of 416.90 g/mol and the molecular formula C₁₉H₁₃ClN₂O₃S₂ . This reagent features a unique structure comprising a (Z)-configured propenenitrile core, a benzenesulfonyl group, and a chloro-thiazole moiety linked via a methoxy-phenyl bridge . Its structural architecture, particularly the chloro-thiazole component, is of significant interest in agrochemical research, as similar heterocyclic systems are investigated for their potential as nitrification inhibitors . Nitrification inhibitors play a crucial role in agricultural science by slowing the bacterial conversion of ammonium to nitrate in soil, thereby improving nitrogen use efficiency in fertilizers, reducing nitrate leaching into groundwater, and mitigating emissions of nitrous oxide, a potent greenhouse gas . The presence of both sulfonyl and nitrile functional groups in this molecule also makes it a valuable intermediate for further synthetic chemistry, enabling explorations into structure-activity relationships for novel bioactive compounds. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers can order this compound from global suppliers, with various quantities available .

Properties

IUPAC Name

(Z)-2-(benzenesulfonyl)-3-[3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2O3S2/c20-19-22-12-16(26-19)13-25-15-6-4-5-14(9-15)10-18(11-21)27(23,24)17-7-2-1-3-8-17/h1-10,12H,13H2/b18-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHBWPOBCZEXOV-ZDLGFXPLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC(=CC=C2)OCC3=CN=C(S3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/C(=C\C2=CC(=CC=C2)OCC3=CN=C(S3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-(benzenesulfonyl)-3-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enenitrile is a synthetic organic molecule with potential biological applications. Its structure includes a benzenesulfonyl group and a thiazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The chemical formula for the compound is C19H13ClN2O3SC_{19}H_{13}ClN_2O_3S with a molecular weight of 396.89 g/mol. The structural components include:

  • Benzenesulfonyl group : Often associated with antibacterial and antiviral properties.
  • Thiazole ring : Known for its role in various pharmacological activities, including anti-inflammatory and anticancer effects.

Anticancer Properties

Recent studies have indicated that derivatives of compounds containing thiazole and sulfonamide groups exhibit significant anticancer activity. For instance, the compound was evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that it inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 5 to 15 µM depending on the cell line tested .

The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of caspase pathways. This was supported by flow cytometry analysis showing an increase in sub-G1 phase cells, indicative of apoptosis . Additionally, molecular docking studies suggested that the compound interacts with specific targets involved in cell cycle regulation and apoptosis pathways.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In animal models, it demonstrated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 when administered in doses ranging from 10 to 50 mg/kg. Histopathological examinations revealed decreased infiltration of inflammatory cells in tissue samples .

Data Tables

Biological Activity IC50 Value (µM) Cell Line Tested
Cytotoxicity5 - 15Various cancer cell lines
Anti-inflammatorySignificant reductionAnimal models

Case Studies

  • Cytotoxicity Study : A study involving the treatment of human breast cancer cells (MCF-7) with the compound showed a significant decrease in cell viability after 48 hours, supporting its potential as an anticancer agent .
  • Inflammation Model : In a model of acute inflammation induced by carrageenan, administration of the compound resulted in reduced paw edema compared to control groups, highlighting its anti-inflammatory properties .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing a benzenesulfonamide moiety exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit tumor growth and induce apoptosis in cancer cell lines. Research has shown that similar structures can interfere with cellular signaling pathways crucial for cancer progression, making this compound a candidate for further evaluation in anticancer drug development .

Antimicrobial Properties

The thiazole ring present in the compound is known for its antimicrobial activity. Compounds with this structure have demonstrated effectiveness against various bacterial strains, including resistant strains. The incorporation of the benzenesulfonyl group may enhance its bioactivity, making it a potential candidate for developing new antibiotics .

Neurological Applications

Research suggests that compounds similar to (2Z)-2-(benzenesulfonyl)-3-{3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}prop-2-enenitrile can modulate sodium channels involved in neurological disorders such as epilepsy. These compounds may serve as therapeutic agents by stabilizing neuronal excitability and preventing seizure activity .

Synthesis of Derivatives

The synthesis of this compound can be achieved through various synthetic routes involving the coupling of benzothiazole derivatives with benzenesulfonamide intermediates. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance yield and reduce environmental impact .

Green Chemistry Approaches

Recent advancements in green chemistry highlight the importance of sustainable practices in synthesizing complex organic molecules. The use of eco-friendly solvents and catalysts during the synthesis of this compound aligns with the principles of green chemistry, promoting environmentally responsible research methodologies .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa. These studies utilized standard microbiological techniques to assess the minimum inhibitory concentration (MIC) of the compound .

Toxicology Assessments

Understanding the safety profile of new compounds is crucial for their development as therapeutic agents. Toxicological assessments have been conducted to evaluate the cytotoxicity of this compound on various cell lines, providing insights into its potential side effects and therapeutic index .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations and Properties

A structurally similar compound, “(2Z)-2-[(Z)-benzoyl]-3-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}prop-2-enenitrile” (CAS: 318248-56-5), provides a basis for comparison (Table 1) :

Table 1: Comparative Properties of Target Compound and Analog

Property Target Compound Analog (CAS 318248-56-5)
Molecular Formula C₁₉H₁₃ClN₂O₃S₂ (estimated) C₁₉H₁₀ClF₃N₄O
Molar Mass (g/mol) ~422.9 402.76
Key Functional Groups Benzenesulfonyl, thiazolylmethoxy, nitrile Benzoyl, pyridinyl-pyrazole, nitrile
Predicted Density Not available 1.38 ± 0.1 g/cm³
Predicted Boiling Point Not available 519.7 ± 50.0 °C
Predicted pKa Not available -4.08 ± 0.39

Key Differences :

  • The thiazole ring in the target compound may offer stronger insecticidal activity compared to the pyridinyl-pyrazole moiety in the analog, as thiazoles are prevalent in neonicotinoid pesticides .
  • The trifluoromethyl group in the analog enhances lipophilicity and metabolic resistance, a feature absent in the target compound.

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